molecular formula C11H14N2O2 B12918930 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one CAS No. 2655-53-0

1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one

Cat. No.: B12918930
CAS No.: 2655-53-0
M. Wt: 206.24 g/mol
InChI Key: LIKOWDCOCDXHHB-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one is a heterocyclic compound with the molecular formula C11H14N2O2. It is a derivative of pyrazolidinone, characterized by the presence of a hydroxyethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one typically involves the reaction of 4-(2-hydroxyethyl)benzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired pyrazolidinone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pyrazolidinone ring structure contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison: 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility, reactivity, and potential for biological activity .

Properties

CAS No.

2655-53-0

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)phenyl]pyrazolidin-3-one

InChI

InChI=1S/C11H14N2O2/c14-8-6-9-1-3-10(4-2-9)13-7-5-11(15)12-13/h1-4,14H,5-8H2,(H,12,15)

InChI Key

LIKOWDCOCDXHHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=CC=C(C=C2)CCO

Origin of Product

United States

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